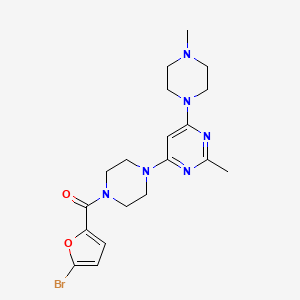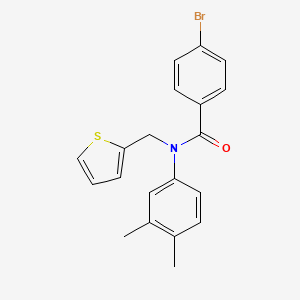![molecular formula C23H29ClN2O4 B11327043 N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B11327043.png)
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,4,5-trimethoxybenzamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,4,5-trimethoxybenzamide typically involves the reaction of 2-(2-chlorophenyl)-2-(piperidin-1-yl)ethanamine with 3,4,5-trimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols .
科学的研究の応用
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
N-[2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: Known for its high affinity and selectivity for dopamine D4 receptors.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives: Synthesized for their antiviral activity.
Uniqueness
Its combination of a piperidine ring with a trimethoxybenzamide moiety sets it apart from other similar compounds .
特性
分子式 |
C23H29ClN2O4 |
|---|---|
分子量 |
432.9 g/mol |
IUPAC名 |
N-[2-(2-chlorophenyl)-2-piperidin-1-ylethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C23H29ClN2O4/c1-28-20-13-16(14-21(29-2)22(20)30-3)23(27)25-15-19(26-11-7-4-8-12-26)17-9-5-6-10-18(17)24/h5-6,9-10,13-14,19H,4,7-8,11-12,15H2,1-3H3,(H,25,27) |
InChIキー |
UXLXXRQLXGXSEN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=CC=C2Cl)N3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-3-(4-chlorophenyl)-N-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]prop-2-enamide](/img/structure/B11326966.png)
![N-(3,5-dimethoxyphenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide](/img/structure/B11326973.png)
![2-(4-fluorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]butanamide](/img/structure/B11326975.png)
![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethoxybenzamide](/img/structure/B11326983.png)
![8,9-dimethyl-7-(3-methylphenyl)-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11326992.png)
![2-(4-chlorophenyl)-7-(4-ethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11326994.png)
![4-[7-(2,4-Dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether](/img/structure/B11326999.png)

![N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11327007.png)
![6-chloro-N-[4-(dimethylamino)benzyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide](/img/structure/B11327009.png)
![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-fluorobenzamide](/img/structure/B11327011.png)
![3-chloro-N-[2-(diethylamino)-2-phenylethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11327013.png)
![7-(3,4-dimethylphenyl)-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11327027.png)

